molecular formula C20H29N7O2 B11504469 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11504469
M. Wt: 399.5 g/mol
InChI Key: VBMDGQOUPNYWEM-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing molecules such as:

  • 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
  • 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-propylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H29N7O2/c1-3-13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-10-6-5-9-15(16)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25)

InChI Key

VBMDGQOUPNYWEM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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